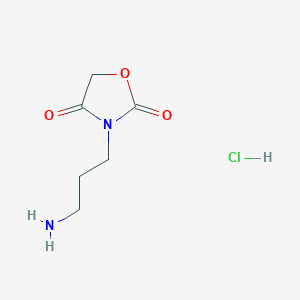

3-(3-Aminopropyl)oxazolidine-2,4-dione hydrochloride

Description

Properties

IUPAC Name |

3-(3-aminopropyl)-1,3-oxazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3.ClH/c7-2-1-3-8-5(9)4-11-6(8)10;/h1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLOOCFOPBAABK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Pathway Overview

The core synthetic strategy involves reacting a carbamate derivative with a 2-hydroxycarboxylic acid ester to form the oxazolidine-2,4-dione ring system, which is subsequently converted into its hydrochloride salt form. This approach is advantageous over traditional halide-based routes due to improved access to substituted aminoalkylamines and enhanced reaction efficiency.

Preparation of Carbamate Precursors

Carbamates are synthesized via the reaction of isocyanates with alcohols or carbamic acid chlorides with alcohols in the presence of alkali metal catalysts, typically sodium or potassium. For example, methyl N-(3,5-dichlorophenyl)-carbamate can be prepared by reacting methyl isocyanate with methyl alcohol, yielding a high-purity carbamate intermediate suitable for further reactions.

Reaction Conditions and Catalysts

The key reaction involves heating the carbamate with a 2-hydroxycarboxylic acid ester, such as ethyl glycolate or similar esters, at elevated temperatures (80°C to 250°C). The process often employs catalysts like:

- Tertiary amines (e.g., trimethylamine, triethylamine)

- Metal halides, oxides, or carboxylates (e.g., tin, lead, cobalt, copper compounds)

The catalysts facilitate ring closure and ester exchange, promoting the formation of the oxazolidine-2,4-dione core. The reaction can proceed with or without solvents; however, solvents like toluene or benzene are preferred to aid azeotropic removal of volatile byproducts and drive the reaction to completion.

Reaction Conditions and Optimization

Reaction progress is monitored via distillation of volatile byproducts such as ethanol or methanol, which are formed during ester exchange and ring closure steps.

Specific Synthesis of 3-(3-Aminopropyl)oxazolidine-2,4-dione Hydrochloride

The synthesis of the target compound involves:

- Step 1: Preparation of a suitable aminoalkyl carbamate, such as 3-aminopropyl carbamate, by reacting the corresponding amine with a carbamoyl chloride or isocyanate.

- Step 2: Reacting this carbamate with an appropriate 2-hydroxy ester (e.g., ethyl glycolate) under reflux conditions with a tertiary amine catalyst, as described above.

- Step 3: Cyclization and ring closure to form the oxazolidine-2,4-dione ring.

- Step 4: Conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid, typically in an alcoholic solution, followed by crystallization.

Research Findings and Data

Research indicates that the reaction yields are significantly influenced by temperature and catalyst choice. For example, Example 5 in the patent literature reports a 63% yield of 3-(3-dimethylaminopropyl)oxazolidine-2,4-dione using diethyl carbonate and sodium in ethanol at reflux. Similarly, Example 6 reports an 84.5% yield for the dibutylaminopropyl derivative under analogous conditions.

Advantages of the Method

- Synthetic scope: The method allows for the synthesis of various aminoalkyl derivatives with different substituents, enhancing versatility.

- Operational simplicity: Reactions proceed at reflux temperatures with readily available catalysts.

- High yields and purity: Distillation of volatile byproducts ensures high conversion efficiency.

- Economic efficiency: Use of inexpensive reagents and catalysts makes the process scalable.

Summary of Preparation Methodology

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopropyl)oxazolidine-2,4-dione hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like halides, thiols, and amines are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine-2,4-dione derivatives, while substitution reactions can produce a variety of substituted oxazolidines .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₆H₁₀N₂O₃·HCl

- Molecular Weight : Approximately 158.16 g/mol

- CAS Number : 1824064-11-0

The compound features an oxazolidine ring, which contributes to its reactivity and potential interactions with biological systems.

Chemistry

3-(3-Aminopropyl)oxazolidine-2,4-dione hydrochloride serves as an essential building block in organic synthesis. It is used as an intermediate in the preparation of more complex molecules, particularly in the synthesis of heterocyclic compounds. The versatility of this compound allows for various chemical reactions, such as:

- Oxidation : Can be oxidized to form derivatives with different functional groups.

- Reduction : Reduction reactions yield various reduced forms.

- Substitution : Nucleophilic substitution reactions can replace the amino group with other nucleophiles.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Oxazolidine-2,4-dione derivatives |

| Reduction | Lithium aluminum hydride, sodium borohydride | Reduced amine derivatives |

| Substitution | Halides, thiols, amines | Substituted oxazolidines |

Biology

In biological research, this compound is utilized to study enzyme mechanisms and protein interactions. Its structure allows it to interact with various biological molecules, making it a candidate for biochemical studies. Notably, it has been investigated for:

- Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic pathways.

- Protein Synthesis Interference : May affect ribosomal function and protein production.

Medicine

The compound has garnered attention for its potential therapeutic properties. Research indicates that derivatives of 3-(3-Aminopropyl)oxazolidine-2,4-dione hydrochloride may exhibit:

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains.

- Anti-inflammatory Properties : Potential use in developing anti-inflammatory drugs.

Recent studies have explored its application in drug development as a precursor for synthesizing new pharmaceutical agents.

Industry

In industrial applications, this compound is used in the production of polymers and other chemicals. Its unique properties make it suitable for:

- Agrochemicals Production : Utilized in synthesizing herbicides and pesticides.

- Polymer Chemistry : Acts as a monomer or cross-linking agent in polymer formulations.

Case Study 1: Enzyme Inhibition

A study investigated the inhibition of specific enzymes by 3-(3-Aminopropyl)oxazolidine-2,4-dione hydrochloride. The results indicated that the compound could effectively inhibit enzyme activity related to metabolic disorders, suggesting its potential therapeutic applications in treating such conditions .

Case Study 2: Antimicrobial Properties

Research demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. This finding supports its potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-(3-Aminopropyl)oxazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The oxazolidine ring plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural Features and Heterocyclic Core Variations

The oxazolidine-2,4-dione scaffold differentiates the target compound from imidazolidine-2,4-dione derivatives. Key structural comparisons include:

- Oxazolidine vs. Imidazolidine-2,4-dione derivatives (e.g., compounds in and ) contain two nitrogen atoms, increasing basicity and altering metabolic stability .

- Substituent Effects: The 3-aminopropyl group in the target compound improves aqueous solubility compared to aromatic substituents (e.g., 3,5-dichlorophenyl in ). Aromatic substituents (e.g., chlorobenzylidene in ) enhance lipophilicity, influencing membrane permeability .

Table 1: Physical Properties of Selected Oxazolidine-2,4-dione Derivatives

*Molecular weight from may require verification due to formatting ambiguities.

- Synthesis Yields :

Table 2: Antimicrobial Activity of Oxazolidine and Related Compounds

- Antifungal Activity: 3,5-Dihalo-substituted oxazolidine-2,4-diones () exhibit potent antifungal activity due to electron-withdrawing groups enhancing target binding . The 3-aminopropyl group in the target compound may prioritize solubility over direct antimicrobial effects, though this remains unverified.

Biological Activity

3-(3-Aminopropyl)oxazolidine-2,4-dione hydrochloride is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-(3-Aminopropyl)oxazolidine-2,4-dione hydrochloride is characterized by its oxazolidine core, which is known for its diverse biological applications. The compound is a derivative of oxazolidinones, a class of compounds recognized for their antimicrobial and anticancer properties.

The biological activity of 3-(3-Aminopropyl)oxazolidine-2,4-dione hydrochloride can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits significant antimicrobial activity against various bacterial strains. This is likely due to its ability to inhibit bacterial protein synthesis by binding to the ribosomal subunit.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, potentially involving caspase activation and modulation of cell cycle regulators.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of 3-(3-Aminopropyl)oxazolidine-2,4-dione hydrochloride showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results highlight the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.

Anticancer Activity

In vitro studies have demonstrated that 3-(3-Aminopropyl)oxazolidine-2,4-dione hydrochloride can inhibit the proliferation of various cancer cell lines. A notable study reported IC50 values for different cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating that it effectively triggers programmed cell death in cancer cells.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of 3-(3-Aminopropyl)oxazolidine-2,4-dione hydrochloride in patients with skin infections caused by resistant bacteria. The results showed a significant reduction in infection rates and improved healing times compared to standard treatments.

- Case Study on Cancer Treatment : In a preclinical model using xenografts of human tumors in mice, treatment with the compound resulted in a significant decrease in tumor volume and weight. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Q & A

Basic Research Questions

Q. How can the structure of 3-(3-aminopropyl)oxazolidine-2,4-dione hydrochloride be confirmed experimentally?

- Methodology :

- X-ray crystallography : Use refinement programs like SHELXL to resolve crystal structures, particularly for verifying bond geometries and stereochemistry. For example, oxazolidine-2,4-dione derivatives have been structurally validated using X-ray data, highlighting key bond formations (e.g., newly formed C–O and C–N bonds) .

- NMR spectroscopy : Employ and NMR to confirm substituent positions and hydrogen bonding. Compare chemical shifts with structurally similar compounds, such as imidazolidine-2,4-dione derivatives (e.g., δ 4.2–5.5 ppm for protons adjacent to carbonyl groups) .

Q. What analytical methods are suitable for quantifying 3-(3-aminopropyl)oxazolidine-2,4-dione hydrochloride in complex matrices?

- Methodology :

- LC-MS/MS : Utilize deuterated or isotopically labeled internal standards (e.g., - or -labeled analogs) to enhance sensitivity and accuracy. This approach is validated for oxazolidinone derivatives in bioanalytical workflows .

- HPLC with UV detection : Optimize mobile phase composition (e.g., acetonitrile/water gradients) and column selection (C18) based on retention times and peak resolution observed in structurally related compounds (e.g., 5-methylimidazolidine-2,4-dione derivatives) .

Q. How can synthetic routes to this compound be optimized for higher yields?

- Methodology :

- Reaction condition screening : Test acidic or basic conditions to favor cyclization. For instance, oxazolidine-2,4-dione formation is achieved under acidic conditions via coupling reactions involving ynamides and azides .

- Purification strategies : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the hydrochloride salt, as demonstrated for analogous imidazolidine-dione compounds .

Advanced Research Questions

Q. What computational tools can predict the reactivity of 3-(3-aminopropyl)oxazolidine-2,4-dione in nucleophilic or electrophilic reactions?

- Methodology :

- DFT calculations : Model transition states and electron density maps to identify reactive sites (e.g., carbonyl groups at positions 2 and 4). Studies on oxazolidine-2,4-dione derivatives reveal that the C5 position is susceptible to electrophilic attack due to electron-withdrawing effects of the dione moiety .

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) by analyzing hydrogen-bonding and steric compatibility, as applied to structurally similar compounds like 5-methylimidazolidine-2,4-diones .

Q. How do structural modifications (e.g., alkylation or aryl substitution) affect the compound’s biological activity?

- Methodology :

- SAR studies : Synthesize analogs with variations at the aminopropyl or oxazolidine-dione moieties. For example, replacing the 5-methyl group in imidazolidine-2,4-dione with bulkier substituents (e.g., naphthalenyl) alters binding affinity to receptors, as shown in studies on piperazine-linked derivatives .

- In vitro assays : Test cytotoxicity, enzyme inhibition, or receptor binding using standardized protocols. Purity (>95% by HPLC) and stereochemical consistency are critical for reproducible results .

Q. What experimental strategies resolve contradictions in reported synthetic yields or spectroscopic data?

- Methodology :

- Reproducibility checks : Validate reaction conditions (e.g., temperature, solvent purity) and characterization methods. Discrepancies in NMR shifts may arise from pH-dependent protonation states of the aminopropyl group .

- Cross-lab validation : Compare data with independent studies on related compounds (e.g., 3,5-dimethyloxazolidine-2,4-dione) to identify systematic errors in instrumentation or sample preparation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.